Endogenous Formation of 9-Nitrooleate: A Technical Guide for Researchers
Endogenous Formation of 9-Nitrooleate: A Technical Guide for Researchers
An in-depth exploration of the biosynthesis, signaling, and analysis of a key electrophilic lipid mediator.
For Researchers, Scientists, and Drug Development Professionals.
Abstract
9-Nitrooleate (9-NO2-OA) is an endogenous electrophilic fatty acid derivative generated through the nitration of oleic acid. This process is significantly enhanced under conditions of metabolic and inflammatory stress, where an increased production of reactive nitrogen species (RNS) and reactive oxygen species (ROS) occurs. As a potent signaling molecule, 9-NO2-OA modulates inflammatory pathways and cellular stress responses, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This technical guide provides a comprehensive overview of the endogenous formation of 9-NO2-OA, detailed experimental protocols for its induction and quantification, and a summary of its key signaling roles.
Introduction
Nitro-fatty acids (NO2-FAs) are a class of lipid signaling molecules formed by the reaction of nitrogen oxides with unsaturated fatty acids. Among these, 9-Nitrooleate (9-NO2-OA), a nitration product of oleic acid, has garnered significant attention for its potent anti-inflammatory and cytoprotective effects. It exists in vivo as a regioisomer with 10-nitrooleate, and together they are often referred to as 9(10)-NO2-OA.[1][2] The formation of 9-NO2-OA is a consequence of "nitrative stress," a condition characterized by the excessive production of reactive nitrogen species that outpaces the cell's antioxidant capacity.[1] This guide delves into the core mechanisms of its endogenous synthesis, provides practical methodologies for its study, and visualizes its key signaling cascades.
Endogenous Formation of 9-Nitrooleate
The biosynthesis of 9-NO2-OA is a non-enzymatic process driven by the chemical reaction between oleic acid and potent nitrating agents derived from nitric oxide (•NO).
Reactants and Conditions
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Substrate: The primary substrate is oleic acid (18:1 n-9), a highly abundant monounsaturated fatty acid in biological systems.
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Nitrating Species: The key reactants are •NO-derived species, including:
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Peroxynitrite (ONOO⁻): Formed from the diffusion-limited reaction of •NO and superoxide (B77818) (O₂⁻).[3]
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Nitrogen Dioxide (•NO₂): Can be formed from the decomposition of peroxynitrous acid (ONOOH) or the reaction of nitrite (B80452) with peroxidases.[4][5]
-
Acidified Nitrite (HNO₂): Under acidic conditions, nitrite can generate nitrating species.
-
-
Cellular Environment: The formation of 9-NO2-OA is significantly upregulated in environments rich in inflammatory and oxidative mediators. This includes sites of inflammation where activated immune cells like macrophages produce high levels of both •NO and O₂⁻.[6][7]
Chemical Mechanisms
The nitration of the double bond in oleic acid can proceed through several radical-mediated pathways. A primary mechanism involves the addition of the nitrogen dioxide radical (•NO₂) to one of the carbons of the double bond, forming a β-nitroalkyl radical intermediate. Subsequent reactions lead to the formation of the stable nitroalkene.[8] This process results in the formation of two main regioisomers, 9-nitrooleate and 10-nitrooleate, in roughly equal proportions.
Quantitative Data on 9-Nitrooleate Levels
The concentration of 9-NO2-OA in biological systems is a critical determinant of its signaling activity. Advanced mass spectrometry techniques have enabled its quantification in various biological matrices.
| Biological Matrix | Analyte | Concentration Range | Analytical Method | Reference |
| Human Plasma (Healthy) | 9-NO2-OA | 306 ± 44 pM | GC-MS/MS | [8] |
| Human Plasma (Healthy) | 10-NO2-OA | 316 ± 33 pM | GC-MS/MS | [8] |
| Human Plasma (Healthy) | Free 9(10)-NO2-OA | ~619 ± 52 nM | LC-MS/MS | [9] |
| Human Plasma (Healthy) | Esterified 9(10)-NO2-OA | ~302 ± 369 nM | LC-MS/MS | [9] |
| Murine Myocardium (Ischemia/Reperfusion) | 9(10)-NO2-OA | Detected (absent in sham) | Not specified | [10] |
Experimental Protocols
Induction and Measurement of 9-Nitrooleate in Macrophages (RAW 264.7)
This protocol describes the induction of an inflammatory response in murine macrophages to stimulate the endogenous production of 9-NO2-OA.
Materials:
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RAW 264.7 macrophage cell line
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Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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Lipopolysaccharide (LPS) from E. coli
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Phosphate Buffered Saline (PBS)
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Griess Reagent for nitrite measurement
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Solvents for lipid extraction (e.g., methanol (B129727), methyl tert-butyl ether)
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Internal standard (e.g., ¹⁵N-labeled 9-NO2-OA)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator. Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.[11][12]
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Induction of Inflammation: Replace the culture medium with fresh medium containing 1 µg/mL LPS to stimulate the cells. Incubate for 24 hours.[13] A control group without LPS treatment should be included.
-
Nitrite Measurement (Optional): To confirm the production of nitric oxide, a precursor for 9-NO2-OA, measure the nitrite concentration in the cell culture supernatant using the Griess reagent according to the manufacturer's instructions.[11]
-
Lipid Extraction:
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Aspirate the medium and wash the cells with ice-cold PBS.
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Add cold methanol containing an internal standard (¹⁵N-9-NO2-OA) to the cells.
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Scrape the cells and transfer the lysate to a glass tube.
-
Add methyl tert-butyl ether (MTBE) and vortex thoroughly.
-
Induce phase separation by adding water and centrifuge.
-
Collect the upper organic phase containing the lipids.[9]
-
-
Quantification by LC-MS/MS:
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the sample in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the sample using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use multiple reaction monitoring (MRM) to detect the specific mass transition for 9-NO2-OA (e.g., m/z 326 -> 46) and its internal standard.[3][5]
-
LPS-Induced Acute Lung Injury Model in Mice
This protocol outlines the induction of acute lung injury in mice to study the in vivo formation of 9-NO2-OA.
Materials:
-
C57BL/6 mice (8-10 weeks old)
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Lipopolysaccharide (LPS) from E. coli
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Tissue homogenization equipment
-
Lipid extraction solvents and internal standards
Procedure:
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines.
-
Induction of Lung Injury:
-
Sample Collection (24 hours post-LPS):
-
Anesthetize the mice and perform a tracheotomy.
-
Collect BAL fluid by lavaging the lungs with sterile PBS.
-
Perfuse the lungs with PBS to remove blood and then harvest the lung tissue.
-
-
Sample Processing:
-
Centrifuge the BAL fluid to pellet the cells. The supernatant can be used for lipid analysis.
-
Homogenize the lung tissue in a suitable buffer.
-
-
Lipid Extraction and Quantification:
-
Perform lipid extraction on the BAL fluid supernatant and the lung homogenate as described in Protocol 4.1.
-
Quantify 9-NO2-OA levels using LC-MS/MS as detailed previously.
-
Signaling Pathways of 9-Nitrooleate
9-NO2-OA exerts its biological effects by modulating key signaling pathways involved in inflammation and cellular defense.
PPARγ Activation
9-NO2-OA is a potent endogenous agonist for PPARγ, a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation.[4][16] Upon binding to the ligand-binding domain of PPARγ, 9-NO2-OA induces a conformational change that promotes the recruitment of coactivators and the transcription of target genes.[16]
Nrf2 Signaling Pathway
9-NO2-OA activates the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. It does so by covalently modifying specific cysteine residues on Keap1, the cytosolic repressor of Nrf2.[1][2] This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, where it initiates the transcription of antioxidant and cytoprotective genes.[6]
Conclusion
The endogenous formation of 9-Nitrooleate represents a critical link between nitrative stress and cellular signaling. Its role as a potent modulator of inflammatory and antioxidant pathways underscores its significance in both physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the biology of this important electrophilic lipid. Further research into the precise mechanisms of 9-NO2-OA action holds promise for the development of novel therapeutic strategies for a range of inflammatory diseases.
References
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- 2. Electrophilic nitro-fatty acids activate NRF2 by a KEAP1 cysteine 151-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular recognition of nitrated fatty acids by PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Nrf2-dependent and -independent Responses to Nitro-fatty Acids in Human Endothelial Cells: IDENTIFICATION OF HEAT SHOCK RESPONSE AS THE MAJOR PATHWAY ACTIVATED BY NITRO-OLEIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitro-fatty acids occur in human plasma in the picomolar range: a targeted nitro-lipidomics GC-MS/MS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Endogenous generation and protective effects of nitro-fatty acids in a murine model of focal cardiac ischaemia and reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nitrated Fatty Acid 10-Nitro-oleate Diminishes Severity of LPS-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Molecular recognition of nitrated fatty acids by PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
